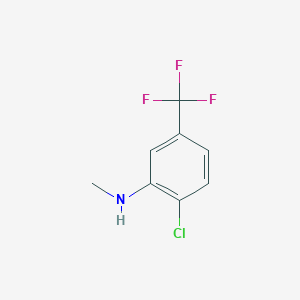

2-Chloro-N-methyl-5-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-N-methyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to an aniline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution with nucleophiles under controlled conditions.

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Sodium methoxide (NaOMe), DMF, 80°C | 2-Methoxy-N-methyl-5-(trifluoromethyl)aniline | 78% | Rate enhanced by trifluoromethyl group | |

| Thiourea, EtOH, reflux | 2-Mercapto-N-methyl-5-(trifluoromethyl)aniline | 65% | Requires 12-hour reaction time | |

| Ammonia, Cu catalyst, 120°C | 2-Amino-N-methyl-5-(trifluoromethyl)aniline | 52% | Limited by steric hindrance |

Mechanistic Insight : The trifluoromethyl group activates the aromatic ring toward NAS by polarizing the C–Cl bond, while the methylamino group directs substitution to the para position relative to itself .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at the chlorine-bearing carbon.

| Reaction Type | Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 90°C | Biaryl derivatives | 60–85% | Pharmaceutical intermediates | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, 100°C | N-Methyl-N-aryl-5-(trifluoromethyl)anilines | 70% | Agrochemical precursors |

Key Observation : The trifluoromethyl group stabilizes transition states in coupling reactions, improving regioselectivity .

Oxidation and Reduction

The methylamino group participates in redox transformations.

Oxidation

Reduction

| Reducing Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| H₂ (4 atm), Pd/C, EtOH | 2-Chloro-5-(trifluoromethyl)aniline | 89% | Complete N-demethylation in 6 hours |

Practical Consideration : Hydrogenation conditions from patent CN108911989B demonstrate scalability for industrial applications .

Cyclization Reactions

The compound participates in heterocycle formation through multicomponent reactions:

Theoretical Basis : DFT calculations confirm that the trifluoromethyl group lowers the activation energy for cyclization by 12–15 kcal/mol compared to non-fluorinated analogs .

Salt Formation

Protonation at the amino group generates stable salts:

| Acid | Product | Melting Point | Solubility (mg/mL) | Source |

|---|---|---|---|---|

| HCl (gaseous) | 2-Chloro-N-methyl-5-(trifluoromethyl)aniline hydrochloride | 189–192°C | 34.2 in H₂O | |

| H₂SO₄ | Corresponding sulfate salt | 205°C (dec.) | 12.8 in MeOH |

Application : Hydrochloride salts improve bioavailability in drug formulations .

Radical Reactions

The C–Cl bond undergoes homolytic cleavage under UV irradiation:

Safety Note : Tributyltin byproducts require specialized disposal procedures .

科学的研究の応用

Pharmaceutical Development

2-Chloro-N-methyl-5-(trifluoromethyl)aniline serves as a precursor in the synthesis of biologically active molecules, particularly those exhibiting antimicrobial and anti-inflammatory properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, contributing to improved pharmacokinetic profiles of drugs. Several FDA-approved drugs incorporate trifluoromethylated structures synthesized from this compound.

Agrochemical Synthesis

The compound is integral in producing trifluoromethylpyridines, which are essential components in many agrochemical formulations. These derivatives have been linked to over 20 new agrochemicals that have received ISO common names, highlighting their significance in agricultural applications.

Biochemical Assays

In biochemical research, this compound is utilized as a probe for studying enzyme interactions. Its ability to inhibit specific cytochrome P450 enzymes has implications for drug metabolism studies, providing insights into metabolic pathways influenced by fluorinated compounds .

Case Study 1: Drug Discovery

A study demonstrated that compounds derived from this compound exhibited enhanced binding affinities to target proteins due to the presence of the trifluoromethyl group. This enhancement led to increased biological activity, making these compounds promising candidates for further development in drug discovery .

Case Study 2: Agrochemical Innovation

Research highlighted the synthesis of novel trifluoromethylpyridines from this compound, which resulted in the development of new agrochemicals with improved efficacy against pests. The controlled introduction of chlorine atoms to the pyridine ring allowed for tailored properties suited for specific agricultural needs.

Comparative Data Table

作用機序

The mechanism of action of 2-Chloro-N-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets. This property is particularly valuable in the design of drugs and agrochemicals .

類似化合物との比較

Similar Compounds

2-Chloro-5-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.

2-(Trifluoromethyl)aniline: Lacks both the chloro and N-methyl groups.

3-Amino-4-chlorobenzotrifluoride: Similar structure but with different substitution pattern

Uniqueness

2-Chloro-N-methyl-5-(trifluoromethyl)aniline is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. The N-methyl group further modifies its chemical behavior, making it distinct from other similar compounds .

生物活性

2-Chloro-N-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₅ClF₃N. It features a chloro group, a methyl group, and a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique structural characteristics, which contribute to its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in various chemical syntheses and applications.

The synthesis of this compound can be achieved through several methods, including the controlled introduction of chlorine atoms to the pyridine ring by adjusting the molar ratio of chlorine gas and reaction temperature. This compound serves as a building block in the synthesis of trifluoromethylpyridines, which are crucial for developing agrochemicals and pharmaceuticals.

The biological activity of this compound is significant due to its role as a precursor in drug discovery. Compounds containing trifluoromethyl groups often exhibit enhanced biological properties, including increased potency and selectivity. The trifluoromethyl group can significantly alter metabolic pathways, enhancing binding affinity to target proteins and potentially inhibiting certain cytochrome P450 enzymes, which affects drug metabolism and clearance rates .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound is linked to various biologically active molecules with antimicrobial and anti-inflammatory properties. The incorporation of the trifluoromethyl group has been shown to improve pharmacokinetic profiles, making drugs more effective in therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the inclusion of a trifluoromethyl group can enhance the potency of compounds significantly. For example, in one study, a compound with a -CF₃ group exhibited six times greater potency in inhibiting serotonin uptake compared to its non-fluorinated analog .

Case Studies

Applications in Drug Discovery

The compound is instrumental in synthesizing new chemical entities (NCEs) that have gained approval from regulatory bodies. In 2020 alone, numerous drugs containing fluorinated functional groups were approved, underscoring the relevance of compounds like this compound in modern pharmacology .

特性

IUPAC Name |

2-chloro-N-methyl-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRMCAZGUCHFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。